molecular formula C6H6ClNO B183929 3-Chloro-5-methoxypyridine CAS No. 95881-83-7

3-Chloro-5-methoxypyridine

Cat. No.: B183929
CAS No.: 95881-83-7
M. Wt: 143.57 g/mol
InChI Key: TXBHLLHHHQAFNN-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a derivative of pyridine, where the chlorine atom is substituted at the third position and the methoxy group at the fifth position on the pyridine ring

Preparation Methods

Comparison with Similar Compounds

Comparison: 3-Chloro-5-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom can significantly affect the compound’s ability to undergo substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

3-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBHLLHHHQAFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454908
Record name 3-Chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95881-83-7
Record name 3-Chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings of the research on 3-chloro-5-methoxypyridine?

A1: The research [] focuses on the synthesis of this compound N-oxide and its subsequent nitration reactions. The authors successfully synthesized the target compound and demonstrated that its nitration can yield either the mono-nitro derivative (5-chloro-3-methoxy-2-nitropyridine N-oxide) or the di-nitro derivative (3-chloro-5-methoxy-2,6-dinitropyridine) depending on the reaction conditions. This finding highlights the influence of reaction parameters on the regioselectivity of nitration in this substituted pyridine N-oxide system. The study also explored the removal of substituents (chloro and methoxy groups) through base hydrolysis.

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